2-Hydrazinyl-4,5-diphenyl-1,3-oxazole
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Overview
Description
2-Hydrazinyl-4,5-diphenyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with hydrazinyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4,5-diphenyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzohydrazide with hydrazine hydrate, followed by cyclization in the presence of phosphorus oxychloride . This method ensures the formation of the oxazole ring with the desired substituents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4,5-diphenyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group, potentially leading to different functionalized oxazoles.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the aromatic rings.
Scientific Research Applications
2-Hydrazinyl-4,5-diphenyl-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it of interest in medicinal chemistry.
Mechanism of Action
The mechanism by which 2-Hydrazinyl-4,5-diphenyl-1,3-oxazole exerts its effects involves interactions with molecular targets and pathways. The hydrazinyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The diphenyl groups may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes .
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyl-1,3,4-oxadiazole: This compound shares a similar structure but has an oxadiazole ring instead of an oxazole ring.
2-Methyl-4,5-diphenyl-1,3-oxazole: This compound has a methyl group instead of a hydrazinyl group.
Uniqueness
2-Hydrazinyl-4,5-diphenyl-1,3-oxazole is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for exploring new chemical reactions and biological applications.
Properties
CAS No. |
6116-92-3 |
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Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(4,5-diphenyl-1,3-oxazol-2-yl)hydrazine |
InChI |
InChI=1S/C15H13N3O/c16-18-15-17-13(11-7-3-1-4-8-11)14(19-15)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18) |
InChI Key |
NPGDHOMDFDBSHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)NN)C3=CC=CC=C3 |
Origin of Product |
United States |
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